

Introduction: The Strategic Value of a Polysubstituted Benzaldehyde

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Compound of Interest

Compound Name:	<i>3-Ethoxy-5-iodo-4-methoxybenzaldehyde</i>
CAS No.:	428483-80-1
Cat. No.:	B3136913

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3-Ethoxy-5-iodo-4-methoxybenzaldehyde is a highly functionalized aromatic aldehyde of significant interest in synthetic organic chemistry. Its unique substitution pattern—featuring an aldehyde, an ethoxy group, a methoxy group, and an iodine atom—renders it a versatile building block for the construction of complex molecular architectures. The electron-donating alkoxy groups activate the aromatic ring, while the strategically placed iodine atom serves as a versatile handle for a variety of cross-coupling reactions. The aldehyde functionality itself is a gateway to countless chemical transformations.

This guide provides a comprehensive overview of the synthesis and key properties of **3-Ethoxy-5-iodo-4-methoxybenzaldehyde**. It is designed to equip researchers and drug development professionals with the necessary knowledge to effectively synthesize, handle, and utilize this valuable chemical intermediate. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols, and present a summary of its essential physicochemical properties.

Synthesis: A Two-Step Pathway to a Versatile Intermediate

The most logical and efficient synthesis of **3-Ethoxy-5-iodo-4-methoxybenzaldehyde** proceeds via a two-step sequence starting from the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde). The first step involves the ethylation of the phenolic hydroxyl group, followed by a regioselective iodination of the electron-rich aromatic ring.

Step 1: Ethylation of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde

The initial step focuses on the conversion of the phenolic hydroxyl group of isovanillin into an ethoxy group. This is typically achieved via a Williamson ether synthesis. The choice of reagents is critical for achieving high yield and purity. Using an alkyl halide like ethyl bromide in the presence of a base is a common and effective method.^[1] To facilitate the reaction, especially in a biphasic system (e.g., water and an organic solvent), a phase transfer catalyst is often employed to shuttle the phenoxide ion into the organic phase where it can react with the ethyl bromide.^{[2][3]}

The causality behind this choice is rooted in efficiency and safety. While reagents like diethyl sulfate can also be used, they are highly toxic.^[3] The use of ethyl bromide with a base like sodium hydroxide or potassium hydroxide and a catalyst like tetrabutylammonium fluoride or benzyltriethylammonium chloride in water provides a greener, safer, and high-yielding alternative.^{[2][3]} The reaction is typically straightforward and results in a product that is easily separable.^[2]

Step 2: Regioselective Iodination

With the precursor, 3-ethoxy-4-methoxybenzaldehyde, in hand, the next step is the introduction of an iodine atom onto the aromatic ring. This is an electrophilic aromatic substitution reaction. The position of iodination is directed by the existing substituents. The ethoxy and methoxy groups are both ortho-, para-directing and strongly activating. The aldehyde group is a meta-directing and deactivating group. The position ortho to the ethoxy group (C5) is sterically accessible and electronically activated, making it the most probable site for iodination.

A variety of iodinating agents can be used. A common and effective method for the iodination of activated aromatic rings is the use of N-Iodosuccinimide (NIS) in an appropriate solvent like acetonitrile or dichloromethane. This reagent is a convenient and safe source of an electrophilic iodine species. The reaction generally proceeds under mild conditions to give the desired product.

The overall synthetic workflow is depicted below.

Caption: Synthetic pathway for **3-Ethoxy-5-iodo-4-methoxybenzaldehyde**.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **3-Ethoxy-5-iodo-4-methoxybenzaldehyde** is crucial for its application in research and development. The data summarized below has been compiled from various chemical suppliers and databases.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₁ IO ₃	[4] (analogue)
Molecular Weight	322.09 g/mol	Calculated
Appearance	White to off-white solid/powder	(precursor)
Melting Point	Data not available; precursor melts at 51-53 °C	[5]
Boiling Point	Data not available; precursor boils at 155 °C / 10 mmHg	[5]
Solubility	Expected to be soluble in common organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and Methanol.	[5][6]
CAS Number	384857-33-4	[7]

Spectroscopic Data (Predicted):

- ^1H NMR (CDCl_3 , 400 MHz): The spectrum is expected to show a singlet for the aldehyde proton (~ 9.8 ppm), two singlets for the aromatic protons, a quartet for the ethoxy methylene protons (~ 4.2 ppm), a singlet for the methoxy protons (~ 3.9 ppm), and a triplet for the ethoxy methyl protons (~ 1.5 ppm).[8]
- ^{13}C NMR (CDCl_3 , 101 MHz): The spectrum would display a signal for the aldehyde carbonyl carbon (~ 190 ppm), signals for the aromatic carbons (including the carbon bearing the iodine at a characteristic upfield shift, ~ 85 -95 ppm), and signals for the ethoxy and methoxy carbons.[8]
- IR (KBr, cm^{-1}): Key peaks would include a strong carbonyl ($\text{C}=\text{O}$) stretch around 1680-1700 cm^{-1} , C-H stretching for the aldehyde and aromatic rings, and C-O stretching for the ether linkages.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of **3-Ethoxy-5-iodo-4-methoxybenzaldehyde**.

Protocol 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

This protocol is adapted from a high-yield industrial synthesis method.[2]

- Materials:
 - Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
 - Sodium hydroxide (NaOH)
 - Ethyl bromide (Bromoethane)
 - Tetrabutylammonium fluoride (TBAF) or another suitable phase transfer catalyst
 - Deionized water
 - 3L three-necked round-bottom flask equipped with a mechanical stirrer

- Procedure:
 - In the 3L reaction flask, dissolve 157g of sodium hydroxide in 1500ml of water.
 - To the stirred solution, add 500g of isovanillin, 120g of tetrabutylammonium fluoride, and 537g of ethyl bromide.
 - Stir the resulting mixture vigorously at 25 °C for 4 hours.
 - After the reaction period, a solid product will have precipitated. Collect the solid by suction filtration.
 - Wash the solid with cold water and dry under vacuum to yield 3-ethoxy-4-methoxybenzaldehyde as a white to off-white powder.
- Expected Outcome: This method has been reported to produce the product with a purity of >99% and a yield of approximately 95-96%.[\[2\]](#)[\[6\]](#)

Protocol 2: Synthesis of 3-Ethoxy-5-iodo-4-methoxybenzaldehyde

This protocol is a general procedure for the iodination of activated benzaldehydes.[\[8\]](#)

- Materials:
 - 3-Ethoxy-4-methoxybenzaldehyde
 - N-Iodosuccinimide (NIS)
 - Acetonitrile (CH₃CN)
 - Schlenk tube or round-bottom flask with a magnetic stirrer
 - Sodium thiosulfate (Na₂S₂O₃) solution (aqueous)
 - Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
 - Anhydrous sodium sulfate (Na₂SO₄)

- Silica gel for column chromatography
- Procedure:
 - To a Schlenk tube, add 3-Ethoxy-4-methoxybenzaldehyde (1 mmol, 180.2 mg) and acetonitrile (5 mL).
 - To this solution, add N-Iodosuccinimide (1.1 mmol, 247.5 mg).
 - Stir the reaction mixture at room temperature for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining NIS.
 - Extract the mixture with dichloromethane or ethyl acetate (3 x 15 mL).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure **3-Ethoxy-5-iodo-4-methoxybenzaldehyde**.

Applications in Research and Drug Development

Substituted benzaldehydes are cornerstone intermediates in the synthesis of a vast array of biologically active compounds and fine chemicals.[9] **3-Ethoxy-5-iodo-4-methoxybenzaldehyde** is particularly valuable due to its dense and strategically placed functionalities:

- **Pharmaceutical Synthesis:** The core structure is a scaffold that can be elaborated into more complex molecules. For instance, 3-ethoxy-4-methoxybenzaldehyde is a key intermediate in the synthesis of Apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4) used to treat certain types of psoriasis and psoriatic arthritis.[3] The iodo-substituted version provides an avenue for creating novel analogues through reactions at the iodine position.

- **Cross-Coupling Reactions:** The aryl iodide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. This allows for the straightforward introduction of aryl, alkyl, alkynyl, and amino groups at the C5 position, enabling the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery programs.[10]
- **Heterocycle Formation:** The aldehyde group can undergo condensation reactions with a variety of nucleophiles, such as amines and active methylene compounds, to construct a wide range of heterocyclic systems like quinolines, pyrimidines, and benzodiazepines, which are prevalent motifs in many pharmaceuticals.[11]

In conclusion, **3-Ethoxy-5-iodo-4-methoxybenzaldehyde** represents a highly valuable and versatile building block. Its efficient two-step synthesis from readily available starting materials, combined with its multiple points for chemical diversification, makes it an attractive intermediate for researchers in medicinal chemistry, organic synthesis, and materials science.

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